molecular formula C12H24N2O3S B7153603 N-[2-(2-tert-butylpyrrolidin-1-yl)-2-oxoethyl]ethanesulfonamide

N-[2-(2-tert-butylpyrrolidin-1-yl)-2-oxoethyl]ethanesulfonamide

Cat. No.: B7153603
M. Wt: 276.40 g/mol
InChI Key: RLRZWOWZLYWRDN-UHFFFAOYSA-N
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Description

N-[2-(2-tert-butylpyrrolidin-1-yl)-2-oxoethyl]ethanesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, an oxoethyl group, and an ethanesulfonamide group

Properties

IUPAC Name

N-[2-(2-tert-butylpyrrolidin-1-yl)-2-oxoethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-5-18(16,17)13-9-11(15)14-8-6-7-10(14)12(2,3)4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRZWOWZLYWRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(=O)N1CCCC1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-tert-butylpyrrolidin-1-yl)-2-oxoethyl]ethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which is then functionalized with a tert-butyl group. The oxoethyl group is introduced through a reaction with an appropriate oxo compound, and the ethanesulfonamide group is added via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. Industrial production may also involve additional purification steps, such as crystallization or chromatography, to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-tert-butylpyrrolidin-1-yl)-2-oxoethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[2-(2-tert-butylpyrrolidin-1-yl)-2-oxoethyl]ethanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-tert-butylpyrrolidin-1-yl)-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(2-tert-butylpyrrolidin-1-yl)-2-oxoethyl]ethanesulfonamide can be compared with other similar compounds, such as:

    N-tert-butyl-2-thioimidazole: This compound features a similar tert-butyl group but has a thioimidazole ring instead of a pyrrolidine ring.

    2-(N-tert-butoxycarbonylamino)pyridine: This compound has a tert-butoxycarbonylamino group attached to a pyridine ring, offering different chemical properties and applications.

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